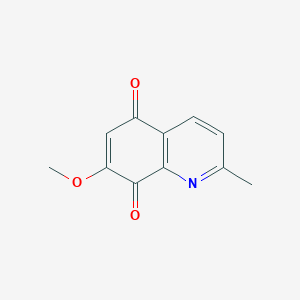

7-Methoxy-2-methylquinoline-5,8-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9NO3 |

|---|---|

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

7-methoxy-2-methylquinoline-5,8-dione |

InChI |

InChI=1S/C11H9NO3/c1-6-3-4-7-8(13)5-9(15-2)11(14)10(7)12-6/h3-5H,1-2H3 |

InChI-Schlüssel |

QNPULXSZXDVOJE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=O)C=C(C2=O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of 7 Methoxy 2 Methylquinoline 5,8 Dione

Established Synthetic Routes for Quinoline-5,8-dione Core Construction

The synthesis of the quinoline-5,8-dione scaffold, the foundational structure of 7-Methoxy-2-methylquinoline-5,8-dione, is a multi-faceted process. It involves the formation of the 1,4-quinone moiety and the assembly of the fused quinoline (B57606) ring system. Synthetic derivatives are often prepared from precursors like 5,8-quinolinedione (B78156) or 6,7-dihalogeno-5,8-quinolinediones. nih.gov

General Strategies for 1,4-Quinone Moiety Formation

The formation of the 1,4-quinone ring is a critical step in the synthesis of quinoline-5,8-diones. A common and effective method involves the oxidation of precursor molecules that are already appropriately functionalized.

One established route starts with 5-amino-8-hydroxyquinoline, which can be oxidized using reagents like potassium dichromate to yield the quinoline-5,8-dione core. google.com This approach, however, necessitates a doubly functionalized quinoline nucleus, which can involve expensive and less accessible starting materials. google.com Another strategy involves the cycloaddition between a p-benzoquinone and a substituted diene. google.com

A versatile synthetic pathway to the core structure begins with 8-hydroxyquinoline. nih.gov The process, outlined below, involves several key transformations to build the dione (B5365651) functionality.

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Nitration | H₂SO₄, HNO₃ | 8-Hydroxy-5-nitroquinoline |

| 2 | Reduction | H₂, Pd/C, EtOH | 5-Amino-8-hydroxyquinoline |

| 3 | Oxidation | K₂Cr₂O₇, H₂SO₄ | Quinoline-5,8-dione |

This table summarizes a common synthetic pathway to the core quinoline-5,8-dione structure.

Key Reactions for Quinoline Ring System Assembly

The assembly of the quinoline ring itself is a cornerstone of heterocyclic chemistry, with several classic name reactions providing access to this scaffold. These methods construct the pyridine (B92270) ring fused to a benzene (B151609) derivative. mdpi.comnumberanalytics.com

Skraup Synthesis : This is a widely used method for preparing quinolines. It involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. vedantu.compharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. vedantu.comuop.edu.pk Ferrous sulfate (B86663) is often added to moderate the highly exothermic reaction. vedantu.com

Friedlander Synthesis : This method provides a route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of a base like sodium hydroxide. vedantu.compharmaguideline.comnih.gov

Doebner-von Miller Reaction : An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. This approach allows for a wider variety of substitution patterns on the resulting quinoline ring. pharmaguideline.comnih.gov

Combes Synthesis : This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a quinoline. pharmaguideline.com

Regioselective Functionalization at the Quinone Moiety

Once the quinoline-5,8-dione core is assembled, further modifications can be made. The reactivity of the quinone moiety allows for regioselective functionalization, primarily through substitution reactions. The electron-deficient nature of the pyridine ring generally directs nucleophilic attack to the 2- or 4-positions, while electrophilic substitution occurs on the benzene ring. tutorsglobe.comresearchgate.net

Electrophilic Substitution Reactions

Electrophilic substitution on the quinoline nucleus typically requires vigorous conditions and occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions. uop.edu.pktutorsglobe.comquimicaorganica.org For instance, nitration of quinoline with a mixture of nitric and sulfuric acids yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid also leads to substitution at these positions. uop.edu.pk The presence of the electron-withdrawing dione functionality in quinoline-5,8-dione further deactivates the ring system towards electrophilic attack.

Nucleophilic Substitution Reactions

The quinone ring of the quinoline-5,8-dione scaffold is susceptible to nucleophilic substitution, particularly when leaving groups are present at the C-6 or C-7 positions. This reactivity is crucial for introducing diverse functional groups and building complex derivatives. nih.gov

The introduction of amino groups, especially aryl amines, at the C-7 position is a key modification in the synthesis of bioactive quinoline-5,8-dione analogues. nih.gov

One powerful method for achieving this is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds. For example, a 6,7-dibromo-2-methylquinoline-5,8-dione can be selectively functionalized at the C-6 position with an aryl amine using a catalyst system like Pd₂(dba)₃/XPhos. evitachem.com This regioselectivity preserves the C-7 bromine for subsequent reactions, such as methoxylation, to install the desired functionality for compounds like this compound. evitachem.com The direct displacement of a halogen, such as bromine at the C-7 position, with various amines is also a common strategy to produce a range of C-7 amino-substituted quinoline-5,8-diones. nih.govmdpi.com

| Reaction Type | Reagents & Catalysts | Position of Functionalization | Product Type |

| Aryl Amination | Aryl amines, Pd₂(dba)₃/XPhos | C-6 (on dibromo- precursor) | 6-Arylamino derivative |

| General Amination | Aliphatic/Aryl Amines | C-7 (on bromo- precursor) | 7-Amino-quinoline-5,8-dione |

This table illustrates common amination strategies for modifying the quinoline-5,8-dione core.

Alkoxylation Strategies

The introduction of various alkoxy groups onto the this compound scaffold is a key strategy for modifying its electronic and steric properties. One prominent method involves the nucleophilic substitution of a suitable leaving group at the C-7 position. For instance, a bromo-substituted precursor, 6-bromo-7-methoxy-2-methylquinoline-5,8-dione, can be utilized. The displacement of the bromide with various phenoxides leads to the formation of novel C(7) ether-linked quinoline-5,8-dione analogues. mdpi.com This reaction proceeds under ambient conditions, with yields varying based on the substituent on the phenol (B47542) moiety. mdpi.com For example, the presence of a meta-chloro substituent on the phenol has been noted to reduce the reaction yield. mdpi.com

This strategy allows for the incorporation of a wide array of aryl ethers, effectively creating a library of compounds with diverse lipophilic characteristics. The table below summarizes the synthesis of several C(7) aryloxy derivatives from a brominated precursor.

| Reactant (Phenol) | Product | Yield (%) |

| Phenol | 7-Phenoxy-2-methylquinoline-5,8-dione derivative | 7-84% (Variable) |

| 3-Chlorophenol | 7-(3-Chlorophenoxy)-2-methylquinoline-5,8-dione derivative | 7-19% (Reduced) |

Yields are reported as variable, with specific examples noted for substituted phenols. mdpi.com

Cross-Coupling Reactions (e.g., Alkynylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling significant structural diversification of the quinoline-5,8-dione core. evitachem.com These reactions are particularly effective for forming bonds at the electron-deficient positions of the quinone ring system. evitachem.com While specific examples of alkynylation directly on this compound are not extensively detailed in the provided context, the general applicability of palladium-catalyzed coupling to this class of compounds is recognized. evitachem.com Such transformations would typically involve a halogenated quinoline-5,8-dione precursor reacting with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst (Sonogashira coupling) or with an organoboron reagent (Suzuki coupling) to introduce alkyl, aryl, or other moieties.

Chemical Derivatization at Peripheral Positions (e.g., C-2, C-6, C-7) of the this compound Scaffold

Modification of the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline scaffold serves as a valuable chemical handle for further functionalization. mdpi.com A key strategy for its modification is oxidation. Using an oxidant such as selenium dioxide, the C-2 methyl group can be converted into a formyl (aldehyde) group. mdpi.com This oxidative approach transforms the relatively unreactive methyl group into a versatile intermediate that can participate in a variety of subsequent reactions. mdpi.com

This formyl intermediate is particularly useful for constructing hybrid molecules. For example, it can be reacted with amines, such as those found in pyrrolidine-based fragments, to generate more complex structures. mdpi.com This strategy has been employed to incorporate structural motifs from other known bioactive molecules to explore new chemical space. mdpi.com The oxidation of the C-2 methyl group proceeds with variable yields, as shown in the table below for a selection of C(7) substituted analogues. mdpi.com

| Starting Material (C-7 Substituent) | Product (C-2 Formyl derivative) | Yield (%) |

| Aryl Ether | 2-Formyl-7-(aryloxy)quinoline-5,8-dione | 27-91% |

| 4-Bromo-phenoxy | 2-Formyl-7-(4-bromophenoxy)quinoline-5,8-dione | 66% (precursor) |

Yields are reported for the oxidation step of various C(7) phenyl ether quinoline-5,8-diones. mdpi.com

Introduction of Halogen Substituents

Halogen atoms, particularly bromine, are frequently introduced onto the quinoline-5,8-dione scaffold to serve as versatile intermediates for further synthetic modifications, such as cross-coupling or nucleophilic substitution reactions. nih.govelsevierpure.com The synthesis of derivatives often involves steps like oxidative bromination to install a bromine atom at specific positions on the ring. nih.govelsevierpure.com For example, 6-bromo-7-methoxy derivatives are used as precursors for C-7 alkoxylation strategies. mdpi.comevitachem.com The presence of a bromine atom at C-6 or C-7 facilitates nucleophilic substitution reactions with amines or phenoxides. mdpi.comresearchgate.net

Reductive debromination is also a relevant reaction, sometimes occurring as an undesired side reaction during other transformations, for instance, when using catalytic hydrogenation (H₂/Pd-C). evitachem.com However, it can also be employed strategically, such as in the hydrobromic acid-catalyzed debromination of 6-bromo-7-alkylamino intermediates to yield the desired 7-alkylamino-2-methylquinoline-5,8-diones. nih.govelsevierpure.com

Formation of Hybrid Compounds

The this compound scaffold is a valuable platform for the development of hybrid molecules, where it is combined with other pharmacophoric fragments to create novel chemical entities. mdpi.com This approach aims to merge the structural features of different molecules to achieve enhanced or new biological activities.

One strategy involves linking an aryl lipophilic chain to the C-7 position via an ether bond, as described in the alkoxylation section. mdpi.com A more complex approach involves modifications at multiple sites. For instance, after installing a new group at C-7, the C-2 methyl group can be oxidized to a formyl intermediate, which is then reacted with other molecules. This has been demonstrated by reacting 2-formyl-quinoline-5,8-dione derivatives with pyrrolidine-based fragments to create complex hybrid structures. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships by combining the quinoline-5,8-dione core with diverse chemical moieties. mdpi.com

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Methylquinoline 5,8 Dione Derivatives

Influence of Substituents at the C-6 and C-7 Positions on Biological Activities

The C-6 and C-7 positions of the quinoline-5,8-dione scaffold are critical sites for modification that significantly modulate the biological properties of the resulting derivatives. nih.gov The introduction of various functional groups at these positions has been shown to enhance or alter activities such as anticancer, antibacterial, and antifungal effects. nih.govnih.gov

Research into naturally occurring quinoline-5,8-dione antibiotics has established that the core scaffold is essential for activity, but the substituents at C-6 and C-7 are key determinants of potency and spectrum of action. nih.gov For instance, the introduction of amine or alkoxy groups at one or both of these positions can lead to a marked increase in cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and cancers of the breast, cervix, ovary, and lung. mdpi.com

Halogenation at these positions also plays a significant role. Studies comparing different halogen substituents have found that compounds bearing a chlorine atom tend to exhibit higher antitumor activity than those with a bromine atom. mdpi.com Furthermore, the introduction of an alkoxy group at the C-6 position in certain 6,7-disubstituted derivatives has been observed to increase activity against specific cancer cell lines like MDA-MB-231 (breast cancer). nih.gov

Table 1: Effect of C-6 and C-7 Substituents on Biological Activity of Quinoline-5,8-diones

| Position | Substituent Type | Effect on Biological Activity | Reference |

| C-6 and/or C-7 | Amine or Alkoxy groups | Increased cytotoxicity against various cancer cell lines. mdpi.com | mdpi.com |

| C-6 and/or C-7 | Halogen (e.g., Chlorine) | Influences antitumor activity, with chlorine often being superior to bromine. mdpi.com | mdpi.com |

| C-6 | Alkoxy group | Increased activity against MDA-MB-231 breast cancer cells. nih.gov | nih.gov |

Impact of Modifications at the C-2 Position

Despite this general trend, specific substitutions at C-2 can be beneficial. For example, introducing a methyl group at this position, as seen in 6,7-dichloro-2-methyl-5,8-quinolinedione, significantly alters the biological activity profile when compared to its non-methylated counterpart (6,7-dichloro-5,8-quinolinedione). mdpi.com Notably, the 2-methyl derivative demonstrated lower toxicity against normal cell lines, suggesting a potential improvement in the therapeutic index. mdpi.com

Further studies on 6,7-dichloro-5,8-quinolinedione derivatives have explored other substituents at the C-2 position, such as formyl, hydroxyl, and chlorine. mdpi.com Enzymatic studies revealed that these compounds are good substrates for the NQO1 enzyme and that the rate of enzymatic conversion is dependent on the C-2 substituent. The derivative with a hydroxyl group at the C-2 position exhibited the highest activity in this enzymatic assay. mdpi.com This highlights that while C-2 modifications can sometimes decrease broad cytotoxicity, they can also fine-tune the molecule's interaction with specific biological targets. mdpi.com

Table 2: Influence of C-2 Substituents on the Activity of 6,7-Dichloro-5,8-quinolinedione Derivatives

| C-2 Substituent | Observed Effect | Reference |

| Unsubstituted | High biological activity. nih.gov | nih.gov |

| Methyl (-CH₃) | Significantly affects biological activity and shows lower toxicity against normal cells compared to the unsubstituted analogue. mdpi.com | mdpi.com |

| Formyl (-CHO) | Acts as a substrate for the NQO1 enzyme. mdpi.com | mdpi.com |

| Hydroxyl (-OH) | Showed the highest activity as a substrate for the NQO1 enzyme among tested analogues. mdpi.com | mdpi.com |

| Chlorine (-Cl) | Acts as a substrate for the NQO1 enzyme. mdpi.com | mdpi.com |

Role of the Quinoline-5,8-dione Core in Pharmacological Effects

The quinoline-5,8-dione moiety is the fundamental pharmacophore responsible for the biological effects of this class of compounds. nih.gov This core structure is a key feature in several natural antibiotics, including Streptonigrin, Lavendamycin, and Ascidiathiazones, which exhibit a wide array of activities such as anticancer, antimicrobial, and antimalarial properties. nih.govnih.gov

SAR studies consistently confirm that the 5,8-quinolinedione (B78156) scaffold is indispensable for bioactivity. nih.gov Its mechanism of action is often related to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis, particularly in cancer cells. The dione (B5365651) functional group is central to this process. evitachem.com The planar nature of the fused ring system may also allow these molecules to intercalate with DNA, contributing to their cytotoxic effects. orientjchem.org While modifications at various positions can significantly enhance potency and selectivity, the intrinsic activity resides within this core heterocyclic system. mdpi.comnih.gov

Regioisomeric Effects on Biological Potency

The specific placement of substituents on the quinoline-5,8-dione ring, known as regioisomerism, can have a dramatic effect on biological potency. The differential effects of placing identical functional groups at the C-6 versus the C-7 position serve as a clear example of this principle.

In a study on C-6 and C-7 substituted 2-hydroxyisoquinoline-1,3-diones, a related class of compounds, it was found that the C-6 substituted analogues consistently inhibited the Hepatitis C virus (HCV) replicon and its NS5B polymerase. nih.gov This represented a previously unknown chemotype, highlighting how the specific region of substitution can unlock novel biological activities. nih.gov While not quinoline-5,8-diones, these findings underscore the general principle in heterocyclic chemistry that regioisomeric placement is a critical determinant of pharmacological profile. The electronic and steric environment at each position is unique, leading to different interactions with biological targets. Therefore, the systematic exploration of regioisomers is a vital strategy in the optimization of lead compounds based on the 7-methoxy-2-methylquinoline-5,8-dione scaffold.

Molecular Mechanisms of Action of 7 Methoxy 2 Methylquinoline 5,8 Dione and Analogs

Interaction with Redox Cycling Pathways and Radical Formation

The quinone moiety is a defining structural feature of 7-Methoxy-2-methylquinoline-5,8-dione and is central to its mechanism of action involving redox cycling. Quinones are known to generate reactive oxygen species (ROS) through a series of reduction and oxidation reactions. nih.gov This process can be initiated by cellular reductants, leading to the formation of a semiquinone radical. In the presence of molecular oxygen, this radical can be oxidized back to the parent quinone, concurrently producing a superoxide (B77818) anion radical (O₂⁻•). nih.gov

This cycle can repeat, leading to the accumulation of superoxide radicals. These radicals can then undergo further reactions to form other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), particularly in the presence of transition metal ions like iron and copper through the Fenton reaction. nih.gov The resulting increase in intracellular ROS levels can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This condition can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA strand breaks, ultimately triggering apoptotic cell death. nih.gov The presence of light can further enhance ROS formation by certain quinone-quinoline chelators, suggesting a potential for photodynamic therapy applications. nih.gov

Enzyme Inhibition Studies

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in the detoxification of quinones through a two-electron reduction, converting them to less reactive hydroquinones. nih.govumt.edu However, in the context of certain antitumor quinones, NQO1 can also be involved in their bioactivation. umt.edu NQO1 is often found to be overexpressed in various human tumors, making it an attractive target for cancer-specific therapies. nih.govumt.edu

Research into novel amino-quinoline-5,8-dione derivatives has identified them as potent inhibitors of NQO1. nih.gov The inhibition of NQO1 can disrupt the normal redox balance within cancer cells, potentially leading to increased oxidative stress and apoptosis. For instance, treatment of cervical carcinoma cells with a quinoline-5,8-dione derivative led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with cleavage of caspase-3, confirming the induction of apoptosis. nih.gov The selective toxicity of some quinolinequinones has been shown to be greater in cells with high NQO1 activity compared to those with no detectable activity. umt.edu The modulation of NQO1 expression itself can be influenced by various factors. For example, heavy metals like mercury have been shown to regulate the expression of the NQO1 gene through a transcriptional mechanism involving the transcription factor Nrf2. nih.gov

Sphingosine (B13886) kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration. nih.govnih.govscbt.com Overexpression of SphK is observed in many cancers, making it a significant target for anticancer drug development. nih.govnih.gov

Modified quinoline-5,8-diones have been identified as a new class of SphK inhibitors. nih.govnih.gov By incorporating a polar quinoline (B57606) core linked to a lipophilic aryl chain, researchers have developed compounds that exhibit dual inhibition of both SphK1 and SphK2. nih.govnih.gov Screening of a panel of C(7) ether-linked quinoline-5,8-diones revealed compounds with inhibitory activity against both isoforms, with some showing equipotency. nih.gov For example, certain para-substituted derivatives were found to be the most effective dual inhibitors. nih.gov Molecular modeling studies have provided insights into the binding of these quinoline-5,8-dione constructs within the active site of SphK, suggesting opportunities for further optimization to improve binding efficacy. nih.govnih.gov

Table 1: Inhibition of Sphingosine Kinase Isoforms by Quinoline-5,8-dione Analogs at 10 µM Concentration

| Compound | Substitution Pattern | SphK1 Inhibition (%) | SphK2 Inhibition (%) |

| 4 | para-methoxy | Selective for SphK1 | - |

| 5 | - | ≥ 54% | ≥ 56% |

| 6 | para-F | ≥ 54% | ≥ 56% |

| 7 | para-CN | ≥ 54% | ≥ 56% |

| 8 | - | - | Selective for SphK2 |

| 9 | - | Equipotent | Equipotent |

| 11 | - | - | Selective for SphK2 |

Data sourced from a study on modified quinoline-5,8-diones. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, IDO1 plays a significant role in immune escape by creating an immunosuppressive microenvironment. nih.gov Overexpression of IDO1 is associated with a poor prognosis in several types of cancer, making it a key target for cancer immunotherapy. nih.govnih.gov

While the direct inhibition of IDO1 by this compound has not been extensively reported, the broader class of quinoline derivatives has been explored for various enzymatic inhibitory activities. The development of small-molecule inhibitors for IDO1 is an active area of research, with several candidates progressing to clinical trials. nih.gov The mechanism of potent IDO1 inhibitors often involves interaction with the heme cofactor in the enzyme's active site, preventing the binding and subsequent oxidation of tryptophan. nih.gov Given the structural versatility of the quinoline scaffold, the design of quinoline-5,8-dione analogs that specifically target IDO1 remains a plausible strategy for developing novel immunotherapeutic agents.

The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases (Cdc25A, B, and C) are crucial regulators of the cell cycle. nih.govmdpi.com They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups, thereby driving transitions between cell cycle phases. nih.govnih.gov Overexpression of Cdc25 phosphatases is common in many cancers and is often correlated with poor prognosis, positioning them as important targets for anticancer drug discovery. mdpi.com

Quinolinediones have been identified as cell-active inhibitors of Cdc25 phosphatases. nih.gov The quinone structure is a key feature of many Cdc25 inhibitors. For instance, 6-Chloro-7-(2-morpholin-4-ylethylamino) quinoline-5,8-dione (NSC 663284) is a potent, irreversible inhibitor of Cdc25A and B. mdpi.com The mechanism of some quinone-based inhibitors involves the induction of ROS, which leads to the irreversible oxidation of the catalytic cysteine residue in the active site of Cdc25. mdpi.com This inactivation of Cdc25 prevents the activation of CDKs, leading to cell cycle arrest at the G1/S and G2/M checkpoints. mdpi.com

Table 2: Examples of Quinone-Based Cdc25 Phosphatase Inhibitors

| Compound Name | Target(s) | IC₅₀ | Notes |

| NSC 663284 | Cdc25A, Cdc25B | 210 nM | Irreversible inhibitor, selective over VHR and PTP1B. mdpi.com |

| BN 82685 | Cdc25A, Cdc25B, Cdc25C | 250 nM, 250 nM, 170 nM | Inhibits all three mammalian isoforms. nih.gov |

| Cpd-5 | Cdc25A, Cdc25B, Cdc25C | 5 µM, 2 µM, 2 µM | Selective and irreversible inhibitor. mdpi.com |

The epidermal growth factor receptor (EGFR) and the BRAF kinase are key components of signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov Mutations in the genes encoding these kinases, such as activating mutations in EGFR and the BRAFV600E mutation, are common drivers of various cancers, including non-small-cell lung cancer. nih.govnih.gov Consequently, inhibitors targeting these kinases have become important therapeutic agents.

While research has heavily focused on quinazoline-based EGFR inhibitors like gefitinib (B1684475) and erlotinib, the structurally similar quinoline scaffold also holds potential. nih.gov The development of hybrid molecules that can dually inhibit both EGFR and BRAFV600E is a strategic approach to overcome resistance mechanisms that can arise during single-target therapy. mdpi.com For example, a series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed with dual inhibitory activity against both EGFR and BRAFV600E. mdpi.com In these hybrids, certain substitutions, such as a methoxy (B1213986) group, have been shown to be important for their antiproliferative effect and inhibitory activity. mdpi.com This suggests that quinoline-5,8-diones, with appropriate functionalization, could be designed to target these critical oncogenic kinases.

Histone Lysine (B10760008) Methyltransferase NSD2 Inhibition

The quinoline-5,8-dione scaffold has been identified as a foundational structure for the development of potent inhibitors of Histone Lysine Methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2). acs.orgnih.gov NSD2 is an epigenetic enzyme that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). nih.gov Overexpression, translocation, or mutation of NSD2 is linked to the progression of various cancers, including multiple myeloma, making it an attractive therapeutic target. nih.govresearchgate.net

While direct studies on this compound are limited, research on its analogs has provided significant insights. A key lead compound, DA3003-1 (also known as NSC 663284), which features a quinoline-5,8-dione core, was identified as an inhibitor of NSD2. nih.gov This discovery prompted further structural optimization of the quinoline-5,8-dione framework to enhance inhibitory activity and drug-like properties. acs.orgresearchgate.net

A 2023 study in the Journal of Medicinal Chemistry detailed a comprehensive structural optimization based on DA3003-1. This work led to the identification of a series of potent NSD2 inhibitors, with Compound 15a emerging as a particularly promising candidate. Compound 15a demonstrated high inhibitory activity against NSD2 and potent anti-proliferative effects in cancer cell lines. acs.orgnih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| DA3003-1 (NSC 663284) | NSD2 | 170 |

| Compound 15a | NSD2 | 230 |

Bacterial Enzyme Targeting (e.g., LpxC, Dihydropteroate (B1496061) Synthase)

The quinoline-5,8-dione structure is known to be a scaffold for agents with broad-spectrum antimicrobial activity. nih.govevitachem.com However, specific data on the inhibition of key bacterial enzymes like LpxC and Dihydropteroate Synthase by this compound are not extensively documented in publicly available literature.

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. nih.gov This makes LpxC a promising target for the development of novel antibiotics. biorxiv.org While various classes of LpxC inhibitors have been identified, direct experimental evidence linking the this compound structure to LpxC inhibition is limited. However, molecular docking studies have suggested that some 6,7-disubstituted-5,8-quinolinedione derivatives could potentially bind to the LpxC active site, indicating that this scaffold warrants further investigation as a potential LpxC inhibitor. nih.gov

Dihydropteroate Synthase (DHPS): DHPS is a crucial enzyme in the bacterial folate synthesis pathway, which is essential for producing the precursors of DNA and RNA. drugbank.com It is the target of the sulfonamide class of antibiotics. nih.gov Currently, there is a lack of research connecting this compound or its analogs to the inhibition of dihydropteroate synthase.

DNA Interaction Mechanisms

DNA Intercalation

DNA intercalation is a mechanism of action for several anticancer agents, where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While direct evidence for this compound is not specified, the planar aromatic structure of the quinoline ring system is characteristic of DNA intercalators. Studies on closely related quinoline-based compounds support this potential mechanism.

DNA Alkylation and Chain-Cutting

Quinones are known to be redox-active molecules that can participate in reactions leading to DNA damage. acs.org Rather than direct alkylation, a primary mechanism for DNA damage by quinone compounds is through the generation of reactive oxygen species (ROS). nih.govnih.gov

The quinone moiety can undergo one-electron reduction to form a semiquinone radical. researchgate.net This radical can then react with molecular oxygen to regenerate the quinone, producing a superoxide anion radical in the process. researchgate.net Through a series of subsequent reactions, highly reactive species such as hydrogen peroxide and the hydroxyl radical (•OH) are formed. nih.gov In the presence of transition metal ions like copper(II), a Fenton-like reaction can occur, where Cu(I) is generated and reacts with hydrogen peroxide to produce the highly damaging hydroxyl radical. nih.gov This hydroxyl radical is capable of cleaving the 2'-deoxyribose backbone of DNA, resulting in both single- and double-strand breaks. nih.govnih.gov This ROS-mediated DNA chain-cutting is a plausible mechanism of genotoxicity for this compound. nih.gov

Cellular Pathway Modulation

Induction of Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and are also the primary intracellular source of ROS. nih.gov The ability of the quinone moiety in this compound to undergo redox cycling is a key factor in its capacity to induce mitochondrial dysfunction.

The continuous generation of ROS through redox cycling can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. evitachem.comnih.gov Mitochondria are particularly vulnerable to oxidative damage. Excessive ROS can lead to the peroxidation of mitochondrial membrane lipids, damage to mitochondrial proteins, and mutations in mitochondrial DNA. nih.gov This damage impairs the function of the electron transport chain, leading to a decrease in ATP production and a loss of mitochondrial membrane potential, which are hallmarks of mitochondrial dysfunction. nih.gov Ultimately, this sustained damage can trigger the intrinsic pathway of apoptosis (programmed cell death).

Apoptosis Induction (Bcl-2 and Bax Modulation)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which chemotherapeutic agents eliminate cancerous cells. A key family of proteins that governs this process is the Bcl-2 family, which consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. The ratio of these opposing proteins is a crucial determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.

Research into the molecular mechanisms of quinoline-5,8-dione derivatives has shed light on their ability to modulate the expression of Bcl-2 family proteins. While direct studies on this compound are limited, investigations into structurally similar amino-quinoline-5,8-dione analogs provide significant insights. For instance, certain novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives have been shown to induce apoptosis in cancer cells by altering the levels of Bcl-2 and Bax. nih.govnih.gov

One notable derivative, compound 7d from a specific study, demonstrated a significant, concentration-dependent induction of apoptosis in HeLaS3 cells. nih.gov This was accompanied by a marked decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a strong indicator that the apoptotic activity of these quinoline-5,8-dione compounds is mediated through the mitochondrial pathway.

The general mechanism for many quinone derivatives involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis. evitachem.com This process is often linked to the modulation of Bcl-2 family proteins. nih.gov The upregulation of Bax and downregulation of Bcl-2 disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov

While the precise effects of the 7-methoxy and 2-methyl substitutions on this activity are yet to be fully elucidated for this specific molecule, the foundational role of the quinoline-5,8-dione core in modulating Bcl-2 and Bax is a key aspect of its and its analogs' pro-apoptotic potential.

Anti-Proliferative Pathway Interruption

Beyond the direct induction of apoptosis, the therapeutic efficacy of anti-cancer agents also relies on their ability to halt the uncontrolled proliferation of cancer cells. This is often achieved by interfering with specific signaling pathways that regulate cell growth and division. Quinoline and quinone derivatives have demonstrated significant anti-proliferative effects through various mechanisms.

Studies on a range of quinoline-based compounds have revealed their potential to inhibit key signaling pathways implicated in cancer cell proliferation. For example, some quinoline derivatives have been found to exert their cytotoxic effects by modulating the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to cell cycle arrest and a reduction in cell proliferation. nih.gov

For instance, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to inhibit the proliferation of colorectal cancer cells by suppressing the PI3K/AKT/mTOR pathway. nih.govresearchgate.net Similarly, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline has also demonstrated anti-proliferative activity through the same pathway. nih.gov These findings suggest that the methoxy-substituted quinoline scaffold is a promising framework for the development of PI3K/AKT/mTOR pathway inhibitors.

Furthermore, the anti-proliferative activity of quinoline-5,8-diones has been linked to their ability to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov NQO1 is an enzyme that is often overexpressed in cancer cells and is involved in various cellular processes, including proliferation. By inhibiting NQO1, these compounds can disrupt the cellular redox balance and induce cytotoxicity in cancer cells. nih.govnih.gov

The anti-proliferative mechanisms of quinone derivatives are not limited to a single pathway. Some have been shown to induce cell cycle arrest, for example, at the G2/M phase, preventing cells from entering mitosis. nih.govnih.gov The generation of reactive oxygen species by quinones can also contribute to their anti-proliferative effects by causing cellular damage and activating stress-response pathways that halt cell division. evitachem.comwaocp.org

Table of Research Findings on Quinoline-5,8-dione Analogs

| Compound/Analog | Cell Line | Key Findings | Reference |

| Amino-quinoline-5,8-dione derivative (7d) | HeLaS3 | Decreased Bcl-2, Increased Bax, Induced apoptosis | nih.govnih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116, Caco-2 | Inhibited PI3K/AKT/mTOR pathway, Induced G2/M cell cycle arrest | nih.govresearchgate.net |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | HCT116, Caco-2 | Modulated PI3K/AKT/mTOR pathway, Inhibited cell proliferation | nih.gov |

| Amino-quinoline-5,8-dione derivatives | HeLaS3, KB-vin | NQO1 inhibition, Induced mitochondrial dysfunction | nih.govnih.gov |

Computational and Theoretical Chemistry Approaches in 7 Methoxy 2 Methylquinoline 5,8 Dione Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on electron-rich regions, making them susceptible to electrophilic attack, while the LUMO is concentrated on electron-deficient areas, which are prone to nucleophilic attack. A lower HOMO-LUMO energy gap suggests that the molecule can be easily excited, which often correlates with higher chemical reactivity and biological activity nih.gov.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Related Quinoline (B57606) Derivative

| Compound | Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | Trans | Data not available | Data not available | ~3.75 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | Cis | Data not available | Data not available | ~3.80 |

Note: The data presented is for a structurally related compound and serves as an illustrative example of the type of information derived from such analyses.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding chemical reactivity and intermolecular interactions.

The MEP map uses a color spectrum to denote different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For 7-Methoxy-2-methylquinoline-5,8-dione, the oxygen atoms of the dione (B5365651) moiety and the methoxy (B1213986) group, along with the nitrogen atom in the quinoline ring, are expected to be electron-rich regions (indicated by red or yellow in an MEP map). These sites would be the primary targets for electrophiles. The hydrogen atoms and the carbon atoms adjacent to the electron-withdrawing groups would likely exhibit a more positive potential (blue regions), making them susceptible to nucleophilic attack. This detailed charge distribution information is vital for predicting how the molecule will interact with biological targets such as proteins and enzymes researchgate.net.

Mechanistic Insights into Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This understanding is critical for optimizing synthetic routes and for comprehending the biochemical transformations that a drug candidate might undergo in a biological system.

While specific mechanistic studies on this compound were not found in the provided search results, computational methods are frequently used to explore the reactivity of the quinoline-5,8-dione core. For instance, these methods can be used to model the addition of nucleophiles to the electron-deficient quinone ring, a common reaction for this class of compounds. Theoretical calculations can help to predict the regioselectivity of such reactions and the stability of the resulting products.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico methods have become indispensable for predicting these pharmacokinetic parameters early in the development pipeline, thereby reducing the time and cost associated with experimental studies.

Various computational models are available to predict key ADME properties. For quinoline derivatives, these models can estimate parameters such as:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. For a series of diquinothiazines, which share structural similarities with quinolines, in silico studies predicted their absorption characteristics mdpi.com.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help in understanding how a compound will be distributed throughout the body.

Metabolism: Computational tools can identify potential sites of metabolism by cytochrome P450 enzymes, which is crucial for predicting the drug's half-life and potential for drug-drug interactions.

Excretion: Properties like total clearance are estimated to understand how the compound is eliminated from the body. For the aforementioned diquinothiazines, total clearance values were calculated in silico mdpi.com.

Furthermore, computational tools are used to assess a compound's "drug-likeness" based on established rules such as Lipinski's rule of five. These rules evaluate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. Studies on diquinothiazines have shown that they generally adhere to Lipinski's rule, suggesting good oral bioavailability mdpi.com.

Table 2: Predicted ADME Properties for Structurally Related Compounds

| Property | Predicted Value Range for Diquinothiazines | Significance |

| Water Solubility (logS) | -5.871 to -3.965 | Indicates poor water solubility |

| Caco-2 Permeability (logPapp) | Data not available | Predicts intestinal absorption |

| Total Clearance (ml/min/kg) | 0.526 to 0.832 | Measures efficiency of drug elimination |

| Lipinski's Rule of Five | All tested compounds met the rule | Suggests good potential for oral bioavailability |

Note: The data is for a class of structurally related compounds and illustrates the types of predictions made in silico.

Advanced Analytical Characterization Techniques in Quinoline 5,8 Dione Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for probing the molecular structure of 7-Methoxy-2-methylquinoline-5,8-dione. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon-hydrogen framework of this compound.

In a typical ¹H-NMR spectrum of a related compound, 6-Methoxy-2-methylquinoline, the methyl protons (CH₃) at the 2-position are observed as a singlet around δ 2.71 ppm. The methoxy (B1213986) group protons (-OCH₃) also appear as a singlet at approximately δ 3.91 ppm. The aromatic protons on the quinoline (B57606) ring system produce a complex multiplet in the region of δ 7.22-7.94 ppm. For this compound, similar characteristic signals are expected, with shifts influenced by the electron-withdrawing nature of the dione (B5365651) moiety.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For 6-Methoxy-2-methylquinoline, the methyl carbon appears at δ 25.03 ppm and the methoxy carbon at δ 55.47 ppm. The aromatic and ipso carbons resonate in the downfield region between δ 121.83 and 157.14 ppm. In the case of this compound, the carbonyl carbons of the dione group would be expected to show characteristic signals at a significantly downfield chemical shift, typically in the range of 170-190 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on related structures)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (at C2) | ~2.7 | ~25 |

| -OCH₃ (at C7) | ~3.9 | ~56 |

| Aromatic Hs | 7.0 - 8.0 | 110 - 160 |

| C=O (at C5, C8) | - | 170 - 190 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinoline-5,8-dione derivatives, the FT-IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety. uni.lu

For compounds with a 5,8-quinolinedione (B78156) structure, two distinct C=O stretching peaks are typically observed in the region of 1650-1700 cm⁻¹. uni.lu The presence of the methoxy group and the methyl group would also give rise to characteristic absorption bands. The C-O stretching of the methoxy group is expected in the range of 1200-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Quinone) | 1650 - 1700 (two bands) |

| C=C (Aromatic) | 1500 - 1600 |

| C-O (Methoxy) | 1000 - 1200 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The extended π-system of the quinoline-5,8-dione core is expected to result in characteristic absorption maxima in the UV-Vis spectrum.

For a structurally related compound, 11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, a strong absorption peak at 259 nm corresponding to a π-π* transition and a broad peak at 450 nm representing an n-π* transition of the conjugated system were observed. mdpi.com It is anticipated that this compound would exhibit a similar UV-Vis profile, with specific absorption maxima (λ_max) influenced by its precise substitution pattern.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Fluorescence, Chemiluminescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds. The choice of detector is crucial and depends on the physicochemical properties of the analyte.

Given its conjugated system, a UV detector is highly suitable for the analysis of this compound. The method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area allows for quantification. The use of other detectors like fluorescence, chemiluminescence, or electrochemical detectors could be explored to enhance sensitivity and selectivity if the compound exhibits the necessary properties.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This powerful hyphenated technique is invaluable for the trace analysis and structural confirmation of compounds in complex matrices.

In a UPLC-MS/MS analysis of this compound, the compound would first be separated on a sub-2 µm particle column, providing sharp and narrow peaks. The eluent would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The mass spectrometer would first determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Subsequently, in the MS/MS stage, the molecular ion is fragmented, and the resulting fragmentation pattern provides definitive structural information, acting as a molecular fingerprint. This technique is particularly useful for confirming the identity of the compound and for quantitative studies in complex biological or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. In the context of this compound, GC-MS serves primarily to assess the purity of a synthesized sample and to separate it from any starting materials, byproducts, or isomers. researchgate.net

The gas chromatography component separates volatile compounds based on their differential partitioning between a stationary phase in a capillary column and a mobile gaseous phase. madison-proceedings.com The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of analytical conditions. madison-proceedings.comrjpbcs.com Following separation, the compound is introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum that acts as a molecular fingerprint. madison-proceedings.comresearchgate.net

For quinoline and its derivatives, GC-MS has proven effective for identification and quantification. madison-proceedings.com The analysis of this compound would involve monitoring its characteristic retention time and the mass spectrum of the corresponding peak.

Interactive Table: Illustrative GC-MS Data

| Compound | Hypothetical Retention Time (min) | Key Mass/Charge Ratios (m/z) |

| This compound | 15.2 | 203, 188, 172, 160 |

| Quinoline | 6.6 | 129, 102, 77 |

This table presents illustrative data for analytical context.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound by measuring its mass with very high precision. researchgate.netnih.gov

For this compound, with a molecular formula of C₁₁H₉NO₃, the calculated monoisotopic mass is 203.0582 g/mol . Depending on the ionization technique used, the compound can be observed in different forms. With electrospray ionization (ESI), it is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 204.0655. researchgate.netnih.gov With electron ionization (EI), the molecular ion, [M]•⁺, would be observed at m/z 203.0582. researchgate.netnih.gov

Interactive Table: Expected Mass Spectrometry Data for C₁₁H₉NO₃

| Ion Species | Description | Expected m/z (Monoisotopic) |

| [M]•⁺ | Molecular Ion (EI) | 203.0582 |

| [M+H]⁺ | Protonated Molecule (ESI) | 204.0655 |

| [M-CH₃]⁺ | Loss of a methyl group | 188.0347 |

| [M-CO]⁺ | Loss of a carbonyl group | 175.0633 |

| [M-OCH₃]⁺ | Loss of a methoxy group | 172.0402 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute connectivity and stereochemistry of the molecule.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the spots in this pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined. researchgate.net

While specific crystal structure data for this compound is not publicly available, analysis of related quinoline and dione structures demonstrates the type of data obtained. mdpi.comresearchgate.net Such an analysis would provide unequivocal proof of the compound's structure, including the planarity of the ring systems and the geometry of the substituent groups.

Interactive Table: Representative Crystallographic Data Parameters

| Parameter | Description | Illustrative Value |

| Empirical Formula | The simplest whole-number ratio of atoms | C₁₁H₉NO₃ |

| Formula Weight | Mass of the empirical formula ( g/mol ) | 203.19 |

| Crystal System | Classification of crystal shapes (e.g., Monoclinic) | Monoclinic |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell sides | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | Angles between the unit cell axes | α = 90, β = 105.4, γ = 90 |

| Volume (ų) | The volume of one unit cell | 925.6 |

| Z | Number of molecules per unit cell | 4 |

This table presents representative parameters to illustrate the output of an X-ray crystallography experiment. researchgate.net

Future Directions and Emerging Trends in 7 Methoxy 2 Methylquinoline 5,8 Dione Research

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

A primary avenue of future research will be the rational design and synthesis of novel derivatives of 7-Methoxy-2-methylquinoline-5,8-dione. The goal is to create next-generation compounds with improved pharmacological profiles, specifically enhanced selectivity towards target molecules and increased potency. This will involve systematic modifications of the core quinoline (B57606) structure. The structure-activity relationship (SAR) of quinoline derivatives suggests that the position and nature of substituents significantly influence their biological effects. researchgate.netnih.govrsc.orgmdpi.com

Future synthetic strategies are likely to explore:

Modification of the Methoxy (B1213986) Group: Altering the methoxy group at the 7-position to other alkoxy groups or substituting it with bioisosteres could modulate the compound's binding affinity and selectivity for its targets.

Substitution at the Methyl Group: The methyl group at the 2-position presents another site for modification. Introducing different alkyl or aryl groups could influence the compound's steric and electronic properties, potentially leading to improved interactions with biological targets.

Modern synthetic methodologies, such as microwave-assisted synthesis and palladium-catalyzed coupling reactions, will be instrumental in the efficient and rapid generation of diverse libraries of these new derivatives for biological screening. evitachem.com

Elucidation of Novel Molecular Targets and Signaling Pathways

While the general mechanisms of action for quinone-containing compounds often involve enzyme inhibition and the generation of reactive oxygen species (ROS), the specific molecular targets of this compound are not yet fully elucidated. evitachem.com A critical future direction is to identify and validate novel cellular targets and the signaling pathways that are modulated by this compound and its more potent derivatives.

This will likely involve a combination of experimental approaches, including:

Affinity-based proteomics: This technique can be used to "fish out" the direct binding partners of the compound from cell lysates, thereby identifying its primary targets.

Genetic and genomic screens: High-throughput screening of knockout or knockdown libraries can reveal genes and pathways that are essential for the compound's activity.

Enzyme inhibition assays: A broad panel of enzymes, particularly those involved in cancer cell proliferation and survival, will be screened to identify specific inhibitory activities. For instance, other quinoline derivatives have been shown to target enzymes like lysine-specific demethylase 1 (LSD1) and PI3K. nih.govmdpi.com

By pinpointing the precise molecular targets, researchers can gain a deeper understanding of the compound's mechanism of action and better predict its therapeutic efficacy and potential side effects.

Development of Advanced Computational Models for Drug Design and Prediction

Computational chemistry and molecular modeling will play an increasingly pivotal role in accelerating the discovery and optimization of this compound-based therapeutics. The development of advanced computational models will enable more accurate predictions of the biological activity and pharmacokinetic properties of novel derivatives, thereby reducing the need for extensive and costly experimental screening.

Future efforts in this area will focus on:

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies: These models can provide detailed insights into the relationship between the three-dimensional structure of the quinoline derivatives and their biological activity, guiding the design of more potent compounds. mdpi.com

Molecular docking and dynamics simulations: These techniques will be used to predict the binding modes of the compounds to their putative targets and to assess the stability of the resulting complexes. nih.govopenmedicinalchemistryjournal.com This information will be invaluable for the rational design of derivatives with improved binding affinity and selectivity.

De novo drug design: Advanced algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for a specific target. openmedicinalchemistryjournal.com

These computational approaches, when used in conjunction with experimental validation, will significantly streamline the drug discovery process.

Exploration of New Therapeutic Applications Beyond Current Scope

While much of the initial interest in quinoline-5,8-dione derivatives has been in the context of cancer, future research will likely explore their therapeutic potential in a broader range of diseases. The known biological activities of quinones and quinolines suggest several promising avenues for investigation.

Potential new therapeutic applications include:

Antimicrobial agents: The quinoline scaffold is a common feature in many antimicrobial drugs. mdpi.com Novel derivatives of this compound could be screened for activity against a wide range of pathogenic bacteria and fungi.

Antimalarial agents: Quinoline-based compounds have a long history of use in the treatment of malaria. nih.gov New analogs could be evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum.

Neuroprotective agents: Some quinoline derivatives have shown promise in models of neurodegenerative diseases. The potential of this compound and its derivatives to protect neurons from oxidative stress and other forms of damage warrants investigation.

Expanding the therapeutic scope of this compound class could lead to the development of novel treatments for a variety of unmet medical needs.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This systems biology approach will provide a comprehensive biological profile of the compound's activity, from its effects on gene expression to its impact on protein levels and metabolic pathways. nih.gov

The integration of data from genomics, transcriptomics, proteomics, and metabolomics will enable researchers to:

Identify biomarkers of drug response: By comparing the multi-omics profiles of sensitive and resistant cells, it may be possible to identify biomarkers that can predict which patients are most likely to benefit from treatment with these compounds.

Uncover off-target effects: A comprehensive understanding of the cellular changes induced by the compound can help to identify potential off-target effects and predict potential toxicities.

Elucidate mechanisms of action: By observing the global cellular response to the compound, researchers can gain new insights into its mechanism of action and identify previously unknown signaling pathways that are affected.

This data-rich approach will be essential for advancing the preclinical and clinical development of this compound-based therapies.

Strategies for Overcoming Resistance Mechanisms in Preclinical Models

A significant challenge in the development of any new therapeutic agent is the potential for the development of drug resistance. Future research on this compound must therefore include a focus on understanding and overcoming potential resistance mechanisms.

Strategies to address drug resistance will include:

Identification of resistance mechanisms: Preclinical models of acquired resistance will be developed by chronically exposing cells to the compound. These resistant models will then be used to identify the molecular changes that confer resistance.

Design of next-generation inhibitors: Once resistance mechanisms are understood, it may be possible to design new derivatives that can overcome these mechanisms. For example, if resistance is caused by a mutation in the target protein, a new derivative could be designed to bind to the mutated target. nih.gov

Combination therapies: The compound could be tested in combination with other therapeutic agents. This approach can be effective in preventing the emergence of resistance and in treating established resistant disease.

By proactively addressing the issue of drug resistance, researchers can increase the likelihood that this compound-based therapies will have a lasting clinical impact.

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-2-methylquinoline-5,8-dione, and what methodological pitfalls should researchers anticipate?

The compound is typically synthesized via nitration and hydrogenation of precursor quinoline derivatives. For example, nitration of 5-chloro-8-hydroxyquinoline under HNO₃/H₂SO₄ yields intermediates, followed by hydrogenation with Pd/C to reduce nitro groups to amines . A critical pitfall is the regioselectivity of substitutions; microwave-assisted synthesis may reduce reaction times but requires precise temperature control to avoid side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups) and HRMS for molecular weight validation. For example, in derivatives like 7-((2-(5-methoxyindol-3-yl)ethyl)amino)quinoline-5,8-dione, NMR signals at δ 3.75 ppm (OCH₃) and 2.34 ppm (CH₃) confirm functional groups . Chromatographic purity (>95%) should be verified via HPLC with CH₂Cl₂/MeOH gradients .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light. Avoid exposure to moisture or oxidizing agents, as quinone moieties are redox-active. Use gloveboxes for air-sensitive reactions and validate stability via periodic TLC/HPLC .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions for synthesizing this compound derivatives?

Use arylboronic acids (not pinacolboronates) for higher reactivity in Suzuki-Miyaura couplings. For example, refluxing 6-methoxy-2-chloroquinoline-5,8-dione with Pd(PPh₃)₄ in dioxane/H₂O (3:1) for 24 hours achieves >80% yields. Steric hindrance from methoxy groups necessitates longer reaction times . Monitor regioselectivity using NOESY NMR to confirm substitution patterns .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies in IC₅₀ values (e.g., 0.59 µM in HeLaS3 vs. 1.52 µM in KB-vin) may arise from differential NQO1 expression. Validate NQO1 activity via NAD(P)H depletion assays and use siRNA knockdowns to confirm target specificity. Include positive controls like β-lapachone to benchmark potency .

Q. How do computational models predict the redox behavior of this compound in biological systems?

Density Functional Theory (DFT) can calculate reduction potentials (E⁰) for the quinone/hydroquinone couple. Correlate E⁰ with experimental NQO1 substrate specificity. For example, derivatives with E⁰ < -0.3 V vs. NHE are preferential NQO1 substrates, enhancing tumor-selective cytotoxicity .

Q. What mechanistic insights explain the resistance profiles of quinolinequinone derivatives in multidrug-resistant cancers?

ABC transporter efflux (e.g., P-glycoprotein) often underlies resistance. Co-administer verapamil (a P-gp inhibitor) to assess reversibility. Derivatives with logP < 2.5 (e.g., 6d: logP 2.18) show reduced efflux, improving retention in KB-vin cells .

Data Interpretation & Validation

Q. How should researchers address low yields in microwave-assisted syntheses of quinolinequinones?

Low yields (<30%) may stem from incomplete nitro group reduction or side reactions. Optimize microwave power (100–150 W) and solvent polarity (e.g., DMF > MeOH). Use in situ FTIR to monitor intermediate formation .

Q. What analytical methods differentiate regioisomers in quinolinequinone derivatives?

ROESY NMR identifies spatial proximity between substituents. For example, in 6- vs. 7-substituted isomers, cross-peaks between the methoxy group and quinoline H-5 confirm substitution at position 6 .

Safety & Compliance

Q. What PPE and engineering controls are mandatory for handling this compound?

Use EN374-certified gloves and P95 respirators during synthesis. Fume hoods with HEPA filters are required due to potential inhalation hazards (GHS Category 4). Decontaminate spills with 10% NaHCO₃ to neutralize quinone oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.